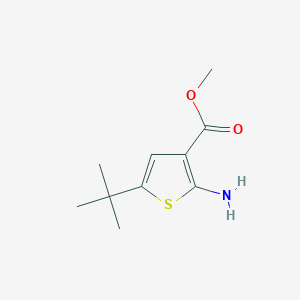

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKIVIZYXHGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573888 | |

| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216574-71-9 | |

| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Foreword: The Significance of the 2-Aminothiophene Scaffold

For researchers, scientists, and professionals in drug development, the 2-aminothiophene core represents a privileged scaffold. Its inherent physicochemical properties and versatile reactivity make it a cornerstone in the synthesis of a multitude of biologically active compounds. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and lipophilicity, often enhancing the pharmacological profile of drug candidates. The 2-amino and 3-carboxylate functionalities provide convenient handles for further molecular elaboration, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, a valuable building block in medicinal chemistry.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The synthesis of this compound is most efficiently achieved through the renowned Gewald reaction, a one-pot, three-component condensation.[1] This elegant and robust reaction brings together an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to construct the polysubstituted 2-aminothiophene ring system.[2]

Causality in Experimental Design: Understanding the "Why"

The selection of each component in the Gewald reaction is critical and directly influences the reaction's success and efficiency.

-

The Carbonyl Component (Pivalaldehyde): The choice of pivalaldehyde introduces the sterically demanding tert-butyl group at the 5-position of the thiophene ring. This bulky substituent can significantly impact the molecule's conformation and its interaction with biological targets, a key consideration in rational drug design.

-

The Active Methylene Nitrile (Methyl Cyanoacetate): Methyl cyanoacetate serves a dual purpose. The active methylene group provides the nucleophilic carbon required for the initial condensation with the aldehyde, while the cyano group is essential for the subsequent cyclization with sulfur. The methyl ester functionality is incorporated directly into the final product at the 3-position.

-

Elemental Sulfur (S₈): This readily available and inexpensive reagent is the source of the sulfur atom that forms the thiophene heterocycle.

-

The Basic Catalyst (Morpholine): A secondary amine like morpholine is a common and effective catalyst for the Gewald reaction. Its primary role is to deprotonate the active methylene group of the methyl cyanoacetate, generating the nucleophile for the initial Knoevenagel condensation.[2] It also plays a role in activating the elemental sulfur for its addition to the reaction intermediate.

Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Gewald reaction is a well-studied cascade of classical organic transformations:

-

Knoevenagel Condensation: The reaction is initiated by the morpholine-catalyzed Knoevenagel condensation between pivalaldehyde and methyl cyanoacetate. The base removes a proton from the α-carbon of methyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of pivalaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated nitrile intermediate, methyl 2-cyano-4,4-dimethylpent-2-enoate.[1]

-

Michael Addition of Sulfur: The next crucial step involves the addition of sulfur. The exact mechanism of this step is complex, but it is believed that the base activates the elemental sulfur, which then undergoes a Michael-type addition to the β-carbon of the unsaturated nitrile intermediate.

-

Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization. The sulfur attacks the nitrile carbon, forming a five-membered ring. A subsequent tautomerization of the imine intermediate leads to the formation of the stable, aromatic 2-aminothiophene ring, yielding the final product, this compound.

Below is a graphical representation of the reaction mechanism:

Caption: The Gewald reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Pivalaldehyde | C₅H₁₀O | 86.13 | 8.61 g (10.0 mL) | 1.0 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 9.91 g (8.9 mL) | 1.0 |

| Sulfur | S | 32.07 | 3.21 g | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 8.71 g (8.7 mL) | 1.0 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (100 mL).

-

Initiation: To the stirred suspension, add morpholine (1.0 eq) dropwise at room temperature. The addition of the base will initiate the exothermic Knoevenagel condensation, and the color of the reaction mixture will typically darken.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution. To enhance precipitation, the flask can be cooled in an ice bath.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any residual soluble impurities.

-

Purification by Recrystallization: The crude product is then purified by recrystallization. Transfer the solid to a clean Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.

The experimental workflow is summarized in the following diagram:

Caption: A streamlined workflow for the synthesis of the target compound.

Product Characterization and Data Validation

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂S |

| Molecular Weight | 213.30 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 94 °C[5] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5 (s, 1H, thiophene-H), ~5.7 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~1.3 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~167 (C=O), ~158 (C-NH₂), ~148 (C-tert-butyl), ~110 (thiophene-CH), ~105 (C-CO₂Me), ~51 (OCH₃), ~34 (C(CH₃)₃), ~32 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~2960 (C-H stretching), ~1670 (C=O stretching), ~1620 (N-H bending) |

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Conclusion: A Gateway to Novel Chemical Entities

This in-depth technical guide provides a robust and well-validated pathway for the synthesis of this compound. The Gewald reaction, with its operational simplicity and high efficiency, stands as a testament to the power of multicomponent reactions in modern organic synthesis. By understanding the underlying principles of the reaction mechanism and adhering to a meticulous experimental protocol, researchers can confidently produce this valuable building block, paving the way for the discovery and development of next-generation therapeutics.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Wikipedia. Gewald reaction. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

-

PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]browse-arkivoc/2010/i/209-246/)

Sources

An In-depth Technical Guide to Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules.[1] Its structural features allow it to serve as a versatile building block in the synthesis of complex heterocyclic systems and as a bioisosteric replacement for a phenyl group, a common motif in many active pharmaceutical ingredients.[2] Compounds incorporating the 2-aminothiophene core have demonstrated a vast spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, antiproliferative, and anti-inflammatory activities.[2] This guide focuses on a specific, highly functionalized derivative, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, providing a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the celebrated Gewald reaction, and an exploration of its potential applications in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 175137-03-8 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO₂S | [4] |

| Molecular Weight | 213.30 g/mol | [3] |

| Melting Point | 94 °C | [4] |

| Boiling Point | 341.8 °C at 760 mmHg | [4] |

| Density | 1.148 g/cm³ | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound via the Gewald Reaction

The Gewald reaction, a one-pot, multi-component reaction, stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[5]

The synthesis of this compound specifically utilizes pinacolone (3,3-dimethyl-2-butanone) as the ketone starting material, providing the characteristic tert-butyl group at the 5-position of the thiophene ring.

Experimental Protocol

This protocol is adapted from established Gewald reaction procedures for similar 2-aminothiophene derivatives.[2][6]

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base such as diethylamine or piperidine)

-

Methanol (or ethanol)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

-

Addition of Base: To this stirred suspension, slowly add morpholine (1.5 eq) dropwise at room temperature. The addition of the base is often exothermic and may lead to a change in the color of the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Synthesis Workflow

Caption: Workflow for the Gewald synthesis of this compound.

Spectroscopic Characterization

Disclaimer: Experimentally verified spectral data for this compound was not available in the public domain at the time of this writing. The following data is predicted based on the analysis of closely related 2-aminothiophene structures and general principles of spectroscopy. This information should be used for reference purposes and confirmed with experimental data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl ester, the amino group, and the thiophene ring proton.

-

δ ~ 1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~ 3.8 ppm (s, 3H): A singlet for the three protons of the methyl ester group.

-

δ ~ 6.0-7.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be variable and may be affected by solvent and concentration.

-

δ ~ 6.5-7.5 ppm (s, 1H): A singlet for the proton at the 4-position of the thiophene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~ 31 ppm: Signal for the three methyl carbons of the tert-butyl group.

-

δ ~ 34 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

δ ~ 51 ppm: Signal for the methyl carbon of the ester.

-

δ ~ 95-110 ppm: Signal for the C3 carbon of the thiophene ring.

-

δ ~ 115-125 ppm: Signal for the C4 carbon of the thiophene ring.

-

δ ~ 150-160 ppm: Signal for the C5 carbon of the thiophene ring.

-

δ ~ 160-170 ppm: Signal for the C2 carbon of the thiophene ring.

-

δ ~ 165-175 ppm: Signal for the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

3400-3200 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.

-

2960-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.

-

~1680-1660 cm⁻¹: A strong absorption band for the C=O stretching vibration of the ester carbonyl group.

-

~1620-1580 cm⁻¹: N-H bending vibration.

-

~1550-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 213.

-

Key Fragmentation: Loss of a methyl group from the tert-butyl group (M-15), loss of the methoxy group from the ester (M-31), and cleavage of the entire ester group (M-59).

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in several fields.[4]

-

Pharmaceutical Research: As a building block, it can be used to create a diverse library of compounds for screening against various biological targets. The amino and ester functionalities provide convenient handles for further chemical modifications, such as the formation of amides, ureas, and pyrimidines. The 2-aminothiophene scaffold is a key component of several approved drugs and clinical candidates, including those with anti-cancer, anti-inflammatory, and antiviral properties.[2] The tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

-

Agrochemicals: This compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[4]

-

Materials Science: The thiophene ring is a well-known component of conductive polymers and organic electronic materials. Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[4]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible for further research and development. The physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its use in the laboratory. As the demand for novel therapeutics and advanced materials continues to grow, the exploration of compounds like this compound and its derivatives will undoubtedly play a crucial role in future scientific advancements.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 2, 2026, from [Link]

-

PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Retrieved January 2, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved January 2, 2026, from [Link]

-

ARKAT USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 2, 2026, from [Link]

-

LookChem. (n.d.). Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Retrieved January 2, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Analysis of Methyl 2-Amino-5-tert-butylthiophene-3-carboxylate

An In-depth Technical Guide:

Executive Summary

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] The precise structural elucidation and confirmation of such molecules are paramount in the drug discovery and development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. By synthesizing theoretical principles with predictive data based on analogous structures, this document serves as a practical reference for the characterization, quality control, and analytical validation of this compound.

Introduction

The 2-Aminothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiophene ring is a cornerstone in the synthesis of numerous biologically active compounds. Its derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][4] This versatility makes the 2-aminothiophene scaffold a "privileged structure" for library synthesis and lead optimization in drug discovery programs.[3] The functional groups—an amine and a carboxylate—provide versatile handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Focus Molecule: this compound

The subject of this guide, with the molecular formula C₁₀H₁₅NO₂S and a monoisotopic mass of 213.08 Da, incorporates several key structural features that give rise to a distinct spectroscopic fingerprint.[5] The strategic placement of the bulky tert-butyl group at the 5-position influences the electronic environment of the thiophene ring and provides a unique marker in both NMR and Mass Spectrometry.

Synthetic Context: The Gewald Reaction

The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald aminothiophene synthesis.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone (such as pinacolone to provide the tert-butyl group), an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7] Understanding this synthetic origin is crucial as it informs potential impurities and side products that may need to be identified during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Theoretical Principles and Experimental Causality

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the tert-butyl, thiophene, amino, and methyl ester moieties. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its effect on the chemical shifts of exchangeable protons like those of the amino group.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by four distinct signals. The chemical shifts are estimated based on data from structurally similar 2-aminothiophene derivatives.[6][8][9]

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| C(CH ₃)₃ | 1.3 - 1.4 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons. This signal is characteristically sharp and upfield due to shielding. |

| O-CH ₃ | 3.7 - 3.8 | Singlet (s) | 3H | The methyl ester protons are also a singlet, appearing in the typical range for this functional group. |

| NH ₂ | 5.5 - 6.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. This signal disappears upon a D₂O shake. |

| Thiophene-H 4 | 6.5 - 7.0 | Singlet (s) | 1H | This single proton on the thiophene ring appears as a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group and the bulky tert-butyl group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, confirming the total carbon count of the molecule.

| Assigned Carbon | Predicted δ (ppm) | Rationale and Expert Insights |

| O-C H₃ (C8) | 50 - 52 | Typical value for a methyl ester carbon. |

| C (CH₃)₃ (C9) | 31 - 33 | The three equivalent methyl carbons of the tert-butyl group. |

| C (CH₃)₃ (C6) | 34 - 36 | The quaternary carbon of the tert-butyl group. |

| C 3 | 105 - 110 | Shielded by the adjacent amino group at C2. |

| C 4 | 120 - 125 | The protonated carbon of the thiophene ring. |

| C 5 | 145 - 150 | Deshielded due to its position adjacent to the sulfur and the tert-butyl substituent. |

| C 2 | 160 - 165 | Highly deshielded due to the attached electron-donating amino group and its position in the aromatic ring. |

| C =O (C7) | 165 - 170 | The carbonyl carbon of the ester group, appearing in the characteristic downfield region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Infrared (IR) Spectroscopy Analysis

Core Principles: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, providing a "molecular fingerprint." For our target compound, IR is essential to confirm the presence of the N-H, C=O, C-H, and C-S bonds.

Caption: Key functional groups giving rise to characteristic IR absorptions.

Expected IR Absorption Bands

The following table summarizes the key vibrational frequencies expected in the FTIR spectrum.[6][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality and Interpretation |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | A primary amine (-NH₂) characteristically shows two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes. This is a key diagnostic feature. |

| 2970 - 2870 | Strong | C-H Aliphatic Stretch | These absorptions arise from the C-H bonds of the tert-butyl and methyl ester groups. |

| ~1660 - 1680 | Strong | C=O Carbonyl Stretch | The strong, sharp peak in this region is indicative of the conjugated ester carbonyl group. Conjugation with the thiophene ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |

| ~1600 & ~1450 | Medium | C=C Aromatic Stretch | These bands correspond to the stretching vibrations within the thiophene ring. |

| 1250 - 1200 | Strong | C-O Ester Stretch | This strong absorption is due to the stretching of the C-O single bond of the ester functional group. |

Experimental Protocol for FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS) Analysis

Fundamentals of Electron Ionization (EI) Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic daughter ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and valuable structural information based on the fragmentation pattern.

Molecular Ion and Isotopic Pattern

-

Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₅NO₂S. The monoisotopic mass is 213.08235 Da.[5] Therefore, the molecular ion peak is expected at m/z = 213 .

-

Isotopic Peaks: The presence of naturally occurring heavier isotopes will result in small peaks adjacent to the molecular ion peak.

-

M+1 (m/z = 214): Primarily due to the natural abundance of ¹³C (~1.1%). For a molecule with 10 carbons, the M+1 peak should be approximately 11% of the M⁺ peak intensity.

-

M+2 (m/z = 215): Primarily due to the natural abundance of ³⁴S (~4.2%). This peak is a key indicator of the presence of a single sulfur atom in the molecule.

-

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is driven by the formation of the most stable carbocations. The tert-butyl group provides a prominent fragmentation handle.

| m/z | Proposed Fragment | Loss | Rationale and Expert Insights |

| 198 | [M - CH₃]⁺ | •CH₃ (15 Da) | This is predicted to be the base peak (most abundant ion). The loss of a methyl radical from the tert-butyl group results in a highly stable tertiary carbocation, which is a very favorable fragmentation pathway.[12] |

| 156 | [M - C₄H₉]⁺ | •C₄H₉ (57 Da) | Loss of the entire tert-butyl radical. This fragment represents the thiophene core with the amino and methyl carboxylate groups. |

| 182 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Alpha-cleavage at the ester, with the loss of the methoxy radical.[13] |

| 154 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methyl carboxylate radical group. |

digraph "MS_Fragmentation" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];M [label="[M]⁺•\nm/z = 213", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z = 198\n(Base Peak)"]; F2 [label="[M - C₄H₉]⁺\nm/z = 156"]; F3 [label="[M - OCH₃]⁺\nm/z = 182"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₄H₉"]; M -> F3 [label="- •OCH₃"]; }

Caption: Predicted major fragmentation pathway for the molecular ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Detector: Use an electron multiplier detector to detect the ions.

-

Data System: The data system records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The spectral data outlined in this guide provide a validated reference for researchers, enabling confident identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.

References

- The Royal Society of Chemistry. (2019).

- International Journal of Pharmacy and Biological Sciences. (n.d.).

- ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.

- SpectraBase. (n.d.). Methyl 2-amino-4-(4-tert-butylphenyl)

- The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.

- Ekinci, D. et al. (n.d.).

- Buchstaller, H.-P. et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.

- PubChemLite. (n.d.).

- PubChem. (n.d.).

- Méndez, L. et al. (2020). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.

- PubChem. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- University of California, Davis. (n.d.).

- Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene)

- Journal of Pharmaceutical Negative Results. (n.d.).

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. PubChemLite - this compound (C10H15NO2S) [pubchemlite.lcsb.uni.lu]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Methyl-2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Foreword: The Thiophene Core in Modern Chemistry

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds, which serve as pivotal building blocks in contemporary chemical research.[1][2] These scaffolds are integral to the synthesis of a wide array of molecules with significant pharmacological and material science applications.[2][3] Their utility stems from a unique combination of aromatic character, multiple reactive sites, and a stable core structure that allows for extensive functionalization.[2][4] This guide provides a detailed exploration of the chemical reactivity and stability of this compound, offering field-proven insights and methodologies to empower researchers in leveraging this versatile intermediate.

Synthesis and Molecular Architecture

The principal and most efficient route to synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction.[1] This multicomponent reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity and the structural diversity of the products it can yield.[5]

The Gewald Synthesis Pathway

The synthesis of this compound typically proceeds through a one-pot condensation. The process involves the reaction of a ketone (pinacolone, in this case, to provide the tert-butyl group), an activated nitrile (methyl cyanoacetate), and elemental sulfur, catalyzed by a base such as morpholine or triethylamine.[6]

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. Subsequently, elemental sulfur adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: The Gewald reaction pathway for synthesizing the title compound.

Protocol: Gewald Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or triethylamine (approx. 0.2 eq.), to the mixture.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 45-60°C) and stir for 3-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum.

-

Purification: Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials and impurities.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a crystalline solid.

Profile of Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the nucleophilic 2-amino group, the electron-rich thiophene ring, and the electrophilic 3-carboxylate ester.

Reactivity at the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and the most reactive site for many transformations.

-

Condensation Reactions: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for further synthetic elaborations.[6]

-

Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for synthesizing biologically active amide derivatives.

-

Heterocycle Annulation: The 2-amino-3-carboxylate arrangement is a classic precursor for building fused heterocyclic systems. For example, reaction with formamide or isocyanates can lead to the formation of thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry.[7][8]

Caption: Key reactivity pathways for the title compound.

Reactivity of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS). The electron-donating effect of the 2-amino group strongly activates the ring, particularly at the C4 position, making it highly susceptible to electrophilic attack.[4] However, the conditions for EAS must be chosen carefully to avoid side reactions with the amino group or degradation under harsh acidic conditions.

Reactivity at the 3-Carboxylate Group

The methyl ester at the C3 position is a typical ester functional group.

-

Hydrolysis: It can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-amino-5-tert-butylthiophene-3-carboxylic acid.

-

Amidation: The ester can be converted to an amide by heating with an amine, often requiring catalysis.

Stability and Handling

Understanding the stability profile of this compound is critical for its effective use and storage.

General Stability

2-aminothiophenes are generally stable, crystalline solids that are significantly more robust than their 2-aminofuran analogues, which are often prone to decomposition.[4] This enhanced stability is a key advantage in multi-step synthetic campaigns. However, like many organic compounds, it is susceptible to degradation under specific conditions.

Factors Influencing Stability

-

pH Sensitivity: The compound is sensitive to strong acidic conditions, which can lead to polymerization or ring-opening reactions.[4] Strong basic conditions will primarily result in the hydrolysis of the ester group.

-

Oxidative Degradation: The thiophene ring's sulfur atom can be oxidized by strong oxidizing agents to form thiophene S-oxides.[9] The amino group is also susceptible to oxidation.

-

Light and Air Exposure: Prolonged exposure to light and air should be avoided. As with many amine-containing compounds, gradual discoloration (darkening) upon storage is an indicator of potential degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.[9]

-

Thermal Stability: The compound is a solid at room temperature and is stable up to its melting point. Heating to decomposition may release toxic fumes of sulfur and nitrogen oxides.[10]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂S | [11] |

| Molecular Weight | 213.30 g/mol | [11] |

| Appearance | Solid | [7] |

| IUPAC Name | methyl 3-amino-5-tert-butylthiophene-2-carboxylate | [11][12] |

| CAS Number | 175137-03-8 | [11] |

Hazard Profile

It is essential to handle this compound with appropriate safety precautions.

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [11] |

| H312 | Harmful in contact with skin | [11] |

| H315 | Causes skin irritation | [11] |

| H319 | Causes serious eye irritation | [11] |

| H332 | Harmful if inhaled | [11] |

| H335 | May cause respiratory irritation | [11] |

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Protocol: Safe Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Contamination Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[13]

-

Ignition Sources: Thiophene derivatives can be flammable. Keep the compound away from heat, sparks, and open flames.[14][15] Ensure all equipment is properly grounded to prevent static discharge.[10]

Protocol: Optimal Storage

-

Container: Store in a tightly closed, properly labeled container to prevent moisture ingress and contamination.[14][16]

-

Environment: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[16][17]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and acid chlorides, with which it can react exothermically.[13][16]

-

Long-Term Storage: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Caption: Decision tree for optimal storage conditions.

References

- Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. (n.d.). Google.

- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.

- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP.

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Thiophene - Sciencemadness Wiki. (2022, January 2). Sciencemadness.

- Thiophene | C4H4S | CID 8030 - PubChem. (n.d.). National Institutes of Health.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.

- Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503. (n.d.). PubChem.

- Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. (2025, August 6). ResearchGate.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 22). Fisher Scientific.

- A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery - Benchchem. (n.d.). Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.

- Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics. (2023, September 4). Georganics.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31).

- Methyle3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijpbs.com [ijpbs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 8. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 9. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 10. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ie [fishersci.ie]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. fishersci.com [fishersci.com]

- 17. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]

A Comprehensive Technical Guide to Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, identified by its CAS number 175137-03-8, is a polysubstituted 2-aminothiophene that has emerged as a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] The thiophene ring system is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern of this compound—featuring a nucleophilic amino group, an ester suitable for amide coupling, and a bulky tert-butyl group for modulating steric and electronic properties—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.[1][4] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Profile

The unique structural attributes of this compound govern its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 175137-03-8 | [1][5][6] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1][5][6] |

| Molecular Weight | 213.30 g/mol | [5][6] |

| Appearance | White to off-white or light red solid | [6][7] |

| Melting Point | 94 °C | [1] |

| Boiling Point | 341.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.148 g/cm³ (Predicted) | [1] |

| IUPAC Name | methyl 3-amino-5-tert-butylthiophene-2-carboxylate | [5] |

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methyl ester protons, a broad singlet for the two amino protons, and a singlet for the lone aromatic proton on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the four carbons of the thiophene ring.

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1660-1680 cm⁻¹), and C-H stretching from the alkyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis and Mechanism: The Gewald Reaction

The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction .[2][11][12][13] This one-pot synthesis is a cornerstone for the creation of polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[13]

The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.[2][11] For the target molecule, the specific precursors are:

-

Pinacolone (3,3-dimethyl-2-butanone): Serves as the ketone component, providing the tert-butyl group at the 5-position.

-

Methyl Cyanoacetate: The active methylene compound that provides the amino and methyl carboxylate groups.

-

Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.

-

Base (e.g., Morpholine): Catalyzes the initial condensation and subsequent steps.

The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation between the ketone and the active methylene compound.[2][11] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product.[11]

Caption: The Gewald reaction pathway for synthesizing the target compound.

Experimental Protocol: Synthesis via Gewald Reaction

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Pinacolone (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol, pinacolone, methyl cyanoacetate, and elemental sulfur.

-

Stir the mixture to form a suspension.

-

Slowly add morpholine to the reaction mixture at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain for 3-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A precipitate may form.

-

Pour the reaction mixture into cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water mixture) or by column chromatography on silica gel to yield the pure product.[14]

Validation:

-

Yield: Expected yields typically range from 70-85% based on similar reported procedures.

-

Purity: Assessed by TLC and confirmed by melting point analysis (expected: 94°C).[1] Final purity should be >97% as determined by HPLC or NMR spectroscopy.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can be hydrolyzed or converted to an amide. These functionalities allow it to serve as a scaffold for building more complex heterocyclic systems.

A primary application is in the synthesis of thieno[2,3-d]pyrimidines , a class of fused heterocycles with significant pharmacological importance, often acting as kinase inhibitors.[4] This transformation is typically achieved by reacting the 2-aminothiophene with reagents that can form the pyrimidine ring, such as formamide or urea derivatives.

Sources

- 1. Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE | lookchem [lookchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 5. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. keyorganics.net [keyorganics.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis, Properties, and Applications of 2-Amino-5-Substituted Thiophene-3-Carboxylates

Executive Summary: The 2-amino-5-substituted thiophene-3-carboxylate scaffold is a cornerstone in modern medicinal and materials chemistry.[1][2] Renowned for its synthetic accessibility and diverse biological activities, this heterocyclic system serves as a privileged structure in drug discovery.[2] This guide provides an in-depth analysis of its core synthesis via the Gewald reaction, explores its chemical reactivity and derivatization potential, and surveys its significant applications, particularly in oncology and infectious diseases. Detailed experimental protocols and workflow visualizations are included to provide researchers with actionable, field-proven insights.

Introduction: The Thiophene Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the thiophene ring is a structure of paramount importance.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a favored building block in pharmaceutical design.[3][4]

The Privileged Status of 2-Aminothiophenes

The 2-aminothiophene motif, specifically when functionalized with a carboxylate at the 3-position and a variable substituent at the 5-position, offers a trifecta of chemical utility:

-

A nucleophilic amino group at C2, ready for a variety of coupling and derivatization reactions.

-

An electrophilic carboxylate group at C3, which can be hydrolyzed, amidated, or reduced.

-

A customizable substituent at C5, allowing for fine-tuning of steric and electronic properties to modulate biological activity.

This structural arrangement has led to the discovery of compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][4][5]

General Structure of the Core Scaffold

The core structure is defined by a thiophene ring with an amino group at position 2, a carboxylate ester at position 3, and a variable R-group at position 5. This arrangement provides a robust platform for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Caption: General structure of 2-amino-5-substituted thiophene-3-carboxylates.

Core Synthesis: The Gewald Reaction

The most efficient and widely adopted method for constructing the 2-aminothiophene scaffold is the Gewald reaction.[3][6][7] This one-pot, three-component condensation is valued for its operational simplicity, use of readily available starting materials, and versatility.[3][7]

Mechanistic Deep Dive

The reaction proceeds by condensing an α-methylene ketone (or aldehyde) with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][3]

A comprehensive computational study using density functional theory (DFT) has elucidated the mechanism.[6][8][9] The key steps are:

-

Knoevenagel-Cope Condensation: The base deprotonates the activated nitrile, which then attacks the carbonyl compound to form an α,β-unsaturated nitrile intermediate.[6][10]

-

Sulfur Addition: The α,β-unsaturated nitrile is deprotonated again to form an allylic anion, which acts as a nucleophile to open the S₈ ring, forming a polysulfide intermediate.[6][8][10]

-

Cyclization & Aromatization: The monosulfide species undergoes intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization and aromatization yield the final 2-aminothiophene product. This final step is the thermodynamic driving force for the entire reaction sequence.[8][9][10]

Caption: Simplified workflow of the Gewald reaction mechanism.

Chemical Reactivity and Derivatization

The scaffold's utility is greatly enhanced by its predictable reactivity at multiple positions, allowing for extensive post-synthesis modification.

-

C2-Amino Group: This group readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and Schiff bases, respectively. These modifications are crucial for exploring SAR, as seen in the development of kinase inhibitors where acylaminothiophenes are common.[11]

-

C3-Carboxylate Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides. This position is key for creating adenosine A1 receptor allosteric enhancers and other bioactive molecules.[12]

-

C5-Position: The nature of the R-group at C5 is determined by the starting ketone. Using aryl ketones, for example, directly installs aryl groups, which are prevalent in kinase inhibitors and antimitotic agents.[13][14]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene core is a validated pharmacophore found in numerous compounds evaluated for a range of therapeutic indications.[15]

As Kinase Inhibitors in Oncology

The scaffold serves as an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases. By modifying the substituents, researchers have developed potent inhibitors for targets like:

-

BCR-ABL: 2-Acylaminothiophene-3-carboxamides have been identified as inhibitors of both wild-type and T315I mutant ABL kinase, a key target in chronic myeloid leukemia (CML).[11]

-

EGFR: Thiophene-3-carboxamide selenide derivatives have shown impressive EGFR kinase inhibition, with IC₅₀ values in the nanomolar range.[13]

-

JAK2: Thiophene carboxamides have been developed as potent inhibitors of JAK2, a critical enzyme in myeloproliferative neoplasms.[16]

As Antimicrobial and Antiviral Agents

Derivatives of this scaffold have demonstrated significant activity against a variety of pathogens.

-

Antibacterial: Various substituted 2-aminothiophenes show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3][5] Some novel derivatives have shown efficacy against drug-resistant Gram-negative bacteria.[17]

-

Antifungal: Certain compounds exhibit excellent activity against fungi like Candida albicans and Aspergillus niger.[5]

-

Antileishmanial: The 2-aminothiophene core is a promising starting point for developing new treatments for leishmaniasis.[18]

Structure-Activity Relationship (SAR) Summary

The biological activity of these compounds is highly dependent on the nature and position of their substituents. The following table summarizes general SAR trends observed across multiple studies.

| Position | Substituent Type | General Impact on Biological Activity | Target Class Example |

| C2 | Acylamino | Often crucial for kinase inhibition by forming key hydrogen bonds. | BCR-ABL, EGFR[11][13] |

| C3 | Carboxamide | Can enhance potency and modulate solubility. Often used in kinase and adenosine receptor ligands. | JAK2, A1AR[12][16] |

| C5 | Alkyl (e.g., Heptyl) | Can increase lipophilicity, leading to potent and selective cytostatic effects. | Anticancer[19] |

| C5 | (Substituted) Aryl | Provides a vector for exploring interactions with specific sub-pockets of enzyme active sites. | Kinase Inhibitors[13] |

Experimental Protocols

General Protocol for the Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This protocol provides a representative, self-validating procedure for a classic Gewald reaction.

Materials:

-

Acetone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Diethylamine (0.5 eq)

-

Ethanol (Solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

-

Purification: Silica gel for column chromatography, hexane, ethyl acetate.

-

Characterization: NMR spectrometer, mass spectrometer.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol, followed by acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

-

Catalyst Addition: Slowly add diethylamine (0.5 eq) to the stirred mixture at room temperature. The addition is often mildly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a pale yellow solid.[13]

Characterization Workflow

A robust characterization workflow is essential to validate the identity, purity, and properties of the synthesized compounds.

Caption: Standard workflow for purification and characterization.

Conclusion and Future Outlook

The 2-amino-5-substituted thiophene-3-carboxylate scaffold continues to be a highly fruitful area of research. Its synthetic tractability via the Gewald reaction and its proven success in generating potent, selective modulators of various biological targets ensure its continued relevance. Future research will likely focus on exploring novel substituents at the C5 position, developing more complex fused heterocyclic systems, and applying these versatile building blocks to new therapeutic areas and materials science challenges.

References

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes

- Recent advances in the synthesis of thiophene derivatives by cycliz

- Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Achievement in the Synthesis of Thiophenes.

- Synthetic approaches to functionalized thiophenes.

- Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. PubMed.

- Antimicrobial Activity of 2-Aminothiophene Derivatives.

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. PubMed.

- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.

- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH.

- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.

- Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoprolifer

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. ijpscr.info [ijpscr.info]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

The Biological Potential of Thiophene-Based Heterocyclic Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a multitude of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a testament to this concept. Its unique electronic and steric properties, coupled with its synthetic tractability, have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This guide aims to provide an in-depth technical exploration of the biological potential of thiophene-based compounds, moving beyond a mere catalog of activities to delve into the causality of experimental design, the intricacies of their mechanisms, and the practical methodologies for their evaluation. For researchers, scientists, and drug development professionals, this document is intended to serve as a comprehensive resource to inspire and facilitate the next generation of thiophene-based drug discovery.

I. The Thiophene Core: A Bioisostere with Distinct Advantages

The prevalence of the thiophene moiety in medicinal chemistry can be largely attributed to its role as a bioisostere of the phenyl ring.[3] This substitution is often a strategic decision in drug design, aimed at modulating a compound's physicochemical properties to enhance its therapeutic profile. The sulfur atom in the thiophene ring introduces a subtle yet significant alteration in electronics and hydrogen-bonding capacity compared to a benzene ring, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Furthermore, the thiophene ring offers multiple positions for substitution, allowing for the fine-tuning of structure-activity relationships (SAR).[4][5]

II. Synthetic Strategies: The Gateway to Thiophene Diversity

The accessibility of a diverse range of thiophene derivatives is a key driver of their exploration in drug discovery. Among the various synthetic routes, the Gewald aminothiophene synthesis has emerged as a particularly robust and versatile method for generating highly functionalized 2-aminothiophenes.[6][7]

The Gewald Aminothiophene Synthesis: A Powerful One-Pot Reaction

The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] Its popularity stems from its operational simplicity, the ready availability of starting materials, and the ability to generate polysubstituted 2-aminothiophenes in a single step.[8][9]

Causality of Choice: The Gewald synthesis is often the preferred method for generating 2-aminothiophene libraries for several reasons:

-

Convergence: It combines three components in a single pot, which is highly efficient for creating chemical diversity.

-

Atom Economy: The reaction is relatively atom-economical, a key principle of green chemistry.

-

Functional Group Tolerance: It tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of a diverse array of derivatives.

Figure 1: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol provides a general procedure for the Gewald synthesis. The specific ketone/aldehyde and active methylene nitrile can be varied to produce a library of compounds.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, piperidine, or triethylamine) (0.2-1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Ice bath

-

Buchner funnel and filter paper